

In-Depth Toxicological Profile of o-Phenetidine for Laboratory Applications

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Compound of Interest

Compound Name: ***o*-Phenetidine**

Cat. No.: **B1212927**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for ***o*-phenetidine** (2-ethoxyaniline), a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Due to its potential health hazards, a thorough understanding of its toxicological profile is essential for safe laboratory handling and for professionals in the field of drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes known metabolic pathways.

Core Toxicological Data

The toxicological profile of ***o*-phenetidine** is characterized by its acute toxicity upon ingestion, dermal contact, or inhalation. It is also a suspected mutagen. The following sections and tables summarize the available quantitative and qualitative data.

Acute Toxicity

***o*-Phenetidine** is classified as toxic if swallowed, in contact with skin, or if inhaled.^[1] Exposure can lead to symptoms such as cyanosis, headache, drowsiness, and vomiting.^{[2][3]}

Table 1: Acute Toxicity Data for ***o*-Phenetidine**

Route of Exposure	Species	Test Type	Value	Reference
Oral	Rat	LD50	540 mg/kg	[4]
Oral	Rabbit	LD50	600 mg/kg	[1]
Oral	Mouse	LDLo	600 mg/kg	[5]
Dermal	Rabbit	LD50	2353 mg/kg	[6]
Inhalation	Rat	LC50 (4h)	> 5085 mg/m ³	[7]

LD50: Lethal Dose, 50% kill; LDLo: Lowest Published Lethal Dose; LC50: Lethal Concentration, 50% kill.

Skin and Eye Irritation

o-Phenetidine is reported to cause skin and eye irritation.[2][3] In studies with rabbits, it produced very slight erythema.[4]

Sensitization

This compound may cause an allergic skin reaction.[4][6]

Genetic Toxicity

o-Phenetidine is suspected of causing genetic defects.[4] The Ames test, a bacterial reverse mutation assay, has yielded equivocal results for **o-phenetidine**.[8]

Table 2: Genetic Toxicity Data for **o-Phenetidine**

Test System	Result	Reference
Ames Test (Salmonella typhimurium)	Equivocal	[8]

Carcinogenicity, Chronic Toxicity, and Reproductive Toxicity

There is a lack of comprehensive data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of **o-phenetidine**. No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, or as a known or anticipated carcinogen by NTP.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **o-phenetidine** are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 401)

- Test Animals: Healthy, young adult rodents (e.g., rats), fasted before administration.
- Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.
- Administration: The substance is typically administered by gavage.
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
- Data Analysis: The LD50 is calculated statistically from the dose-response data.

Acute Dermal Toxicity - General Protocol (Based on OECD Guideline 402)

- Test Animals: Rabbits are commonly used. A small area of skin on the back is clipped free of fur.
- Application: The test substance is applied to the prepared skin area and covered with a porous gauze patch. The trunk of the animal is wrapped to hold the patch in place.
- Exposure: The exposure period is typically 24 hours.

- Observation: After the exposure period, the patch is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours).
- Systemic Toxicity: Animals are observed for signs of systemic toxicity and mortality over a 14-day period.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (Based on OECD Guideline 471)

- Test Strains: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.
- Principle: The test evaluates the ability of a chemical to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.
- Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.
- Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Signaling Pathways in Toxicity

The toxicity of many aromatic amines, including **o-phenetidine**, is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA and proteins.

Metabolic Activation of Aromatic Amines

A primary pathway for the metabolic activation of aromatic amines is N-oxidation, which is catalyzed by cytochrome P450 enzymes in the liver. This initial step forms an N-hydroxylamine, a key intermediate in the toxic cascade. This intermediate can be further metabolized, leading to the formation of reactive species that can cause cellular damage and mutations.

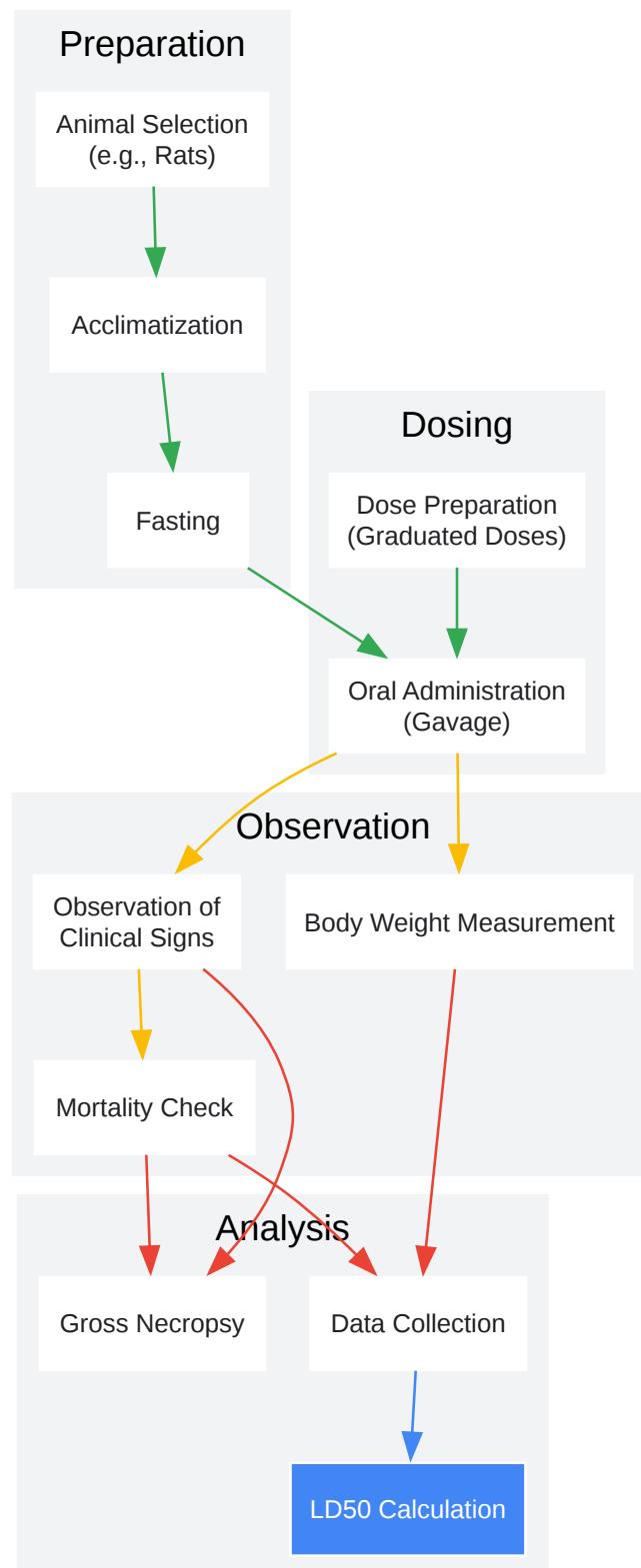


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Metabolic activation of aromatic amines.

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a typical workflow for determining the acute oral toxicity (LD50) of a substance like **o-phenetidine**.

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Workflow for acute oral toxicity testing.

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